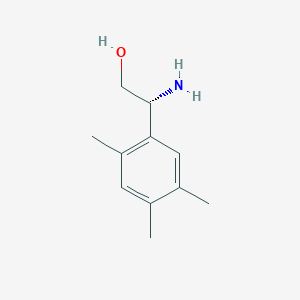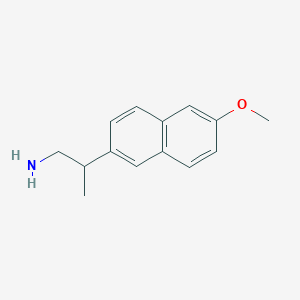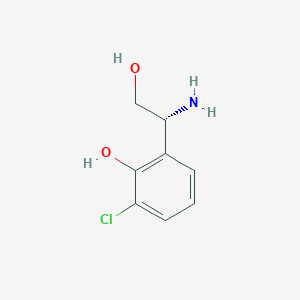
2-Methylquinoline-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinoline-4-sulfonamide is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-4-sulfonamide can be achieved through various methods. One common method involves the reaction of 2-methylquinoline with sulfonamide under specific conditions. For instance, the Friedländer condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid can yield ethyl 2,4-dimethylquinoline-3-carboxylate . This intermediate can then be further reacted with sulfonamide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free reaction conditions is often preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Methylquinoline-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and industrial applications .
科学的研究の応用
2-Methylquinoline-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methylquinoline-4-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamide derivatives are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent.
類似化合物との比較
Similar Compounds
2-Methylquinoline: Shares the quinoline core structure but lacks the sulfonamide group.
4-Amino-2,3-polymethylene-quinoline: Another quinoline derivative with potential biological activities.
2-Substituted quinoline-4-carboxylic acids: Known for their antiviral activities.
Uniqueness
2-Methylquinoline-4-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
2-methylquinoline-4-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7-6-10(15(11,13)14)8-4-2-3-5-9(8)12-7/h2-6H,1H3,(H2,11,13,14) |
InChIキー |
HPGZVHYLESYJAR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


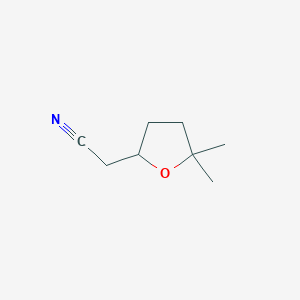

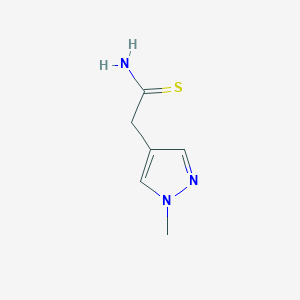

![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)

